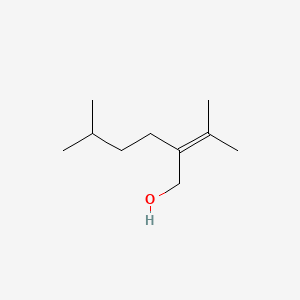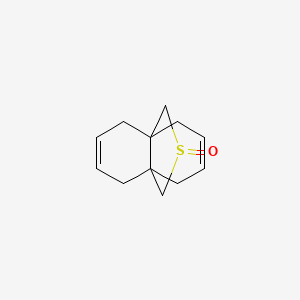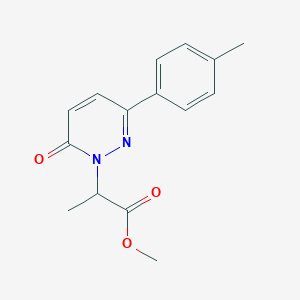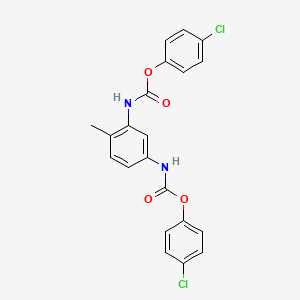![molecular formula C30H35ClN2O2 B11957703 1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(pentyloxy)phenyl]methylene]- CAS No. 57134-16-4](/img/structure/B11957703.png)
1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(pentyloxy)phenyl]methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenediamine, 2-chloro-N,N’-bis[[4-(pentyloxy)phenyl]methylene]- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a 1,4-benzenediamine core substituted with a chlorine atom and two pentyloxyphenylmethylene groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine, 2-chloro-N,N’-bis[[4-(pentyloxy)phenyl]methylene]- typically involves multi-step organic reactions. One common method includes the initial formation of the 1,4-benzenediamine core, followed by chlorination to introduce the chlorine atom. Subsequent steps involve the attachment of pentyloxyphenylmethylene groups through condensation reactions with appropriate aldehydes or ketones under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzenediamine, 2-chloro-N,N’-bis[[4-(pentyloxy)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives and amine compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Benzenediamine, 2-chloro-N,N’-bis[[4-(pentyloxy)phenyl]methylene]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Benzenediamine, 2-chloro-N,N’-bis[[4-(pentyloxy)phenyl]methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzenediamine, N-phenyl-: A related compound with a phenyl group instead of pentyloxyphenylmethylene groups.
1,4-Benzenediamine: The core structure without additional substituents.
2-chlorobenzene-1,4-diamine: A similar compound with a chlorine atom but different substituents.
Uniqueness
1,4-Benzenediamine, 2-chloro-N,N’-bis[[4-(pentyloxy)phenyl]methylene]- is unique due to the presence of pentyloxyphenylmethylene groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
57134-16-4 |
|---|---|
Molekularformel |
C30H35ClN2O2 |
Molekulargewicht |
491.1 g/mol |
IUPAC-Name |
N-[3-chloro-4-[(4-pentoxyphenyl)methylideneamino]phenyl]-1-(4-pentoxyphenyl)methanimine |
InChI |
InChI=1S/C30H35ClN2O2/c1-3-5-7-19-34-27-14-9-24(10-15-27)22-32-26-13-18-30(29(31)21-26)33-23-25-11-16-28(17-12-25)35-20-8-6-4-2/h9-18,21-23H,3-8,19-20H2,1-2H3 |
InChI-Schlüssel |
YQLPULFVUJRTHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)C=NC2=CC(=C(C=C2)N=CC3=CC=C(C=C3)OCCCCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(6-[1,1'-Biphenyl]-4-yl-1,1,6,6-tetraphenyl-2,4-hexadiynyl)-1,1'-biphenyl](/img/structure/B11957633.png)






![1-Methyl-4-[[4-[2-[4-[(4-methylphenyl)methyl]phenyl]ethyl]phenyl]methyl]benzene](/img/structure/B11957666.png)




